molecular formula C12H19ClN2O B4453726 N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine

N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine

Cat. No.: B4453726
M. Wt: 242.74 g/mol
InChI Key: MKXNVUGJIGBXBS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
The exact mass of the compound (3-chloro-4-methoxybenzyl)[2-(dimethylamino)ethyl]amine is 242.1185909 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-15(2)7-6-14-9-10-4-5-12(16-3)11(13)8-10/h4-5,8,14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXNVUGJIGBXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : 298.80832 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 2-(dimethylamino)ethylamine. The reaction conditions may vary, but generally include the use of solvents and catalysts to facilitate the formation of the desired amine product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : A study characterized various derivatives, noting that compounds with similar structural motifs showed promising results against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .
  • Antifungal Activity : Related compounds have demonstrated antifungal effects against Candida species by inhibiting biofilm formation and disrupting membrane integrity .

Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated using various cell lines. A notable finding includes:

  • IC50 Values : In vitro studies have reported IC50 values indicating the concentration required to inhibit 50% of cell proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Case Study on Antitumor Activity :
    • A study investigated the effects of a structurally related compound on human lung adenocarcinoma cells (A549). The compound exhibited significant antitumor activity, leading to cell death primarily through necrosis .
  • Case Study on Antimicrobial Efficacy :
    • A derivative was tested for its efficacy against drug-resistant strains of bacteria. Results indicated that it effectively reduced bacterial load in vitro, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Research Findings Summary Table

Study Focus Findings Reference
Antitubercular ActivitySignificant activity against Mycobacterium tuberculosis
Antifungal ActivityInhibition of Candida biofilm formation
CytotoxicityIC50 values indicate potential for anticancer applications
Antimicrobial EfficacyEffective against drug-resistant bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine
Reactant of Route 2
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N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.